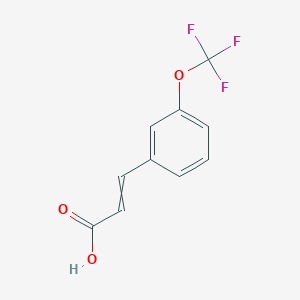

3-(Trifluoromethoxy)cinnamic acid

Description

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKZZEYGXRWYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Catalysts : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropyl ethyl amine. DBU is preferred due to its superior catalytic activity and ability to minimize side reactions.

-

Solvents : Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methanol. THF provides optimal solubility and reaction kinetics.

-

Molar Ratios :

Procedure

-

Combine 3-trifluoromethoxybenzaldehyde (1 equiv), acetaldehyde (2.5 equiv), and DBU (0.2 equiv) in THF.

-

Stir at 20–25°C for 48 hours.

-

Remove excess acetaldehyde and solvent via vacuum distillation (<30°C).

-

Neutralize with 1M HCl (pH 3–5), extract with dichloromethane, and concentrate under reduced pressure.

-

Purify via vacuum distillation or recrystallization.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (HPLC) | >98% |

| Reaction Time | 48 hours |

| Temperature | Ambient (20–25°C) |

Advantages :

-

Avoids high-temperature conditions, reducing energy costs.

Limitations :

-

Prolonged reaction time required for complete conversion.

Knoevenagel Condensation with Malonic Acid

The Knoevenagel method employs malonic acid and 3-trifluoromethoxybenzaldehyde under acidic or basic conditions. This approach is derived from analogous syntheses of trifluoromethyl-substituted cinnamic acids.

Reaction Conditions

-

Catalysts : Piperidine, pyridine, or ammonium acetate.

-

Solvents : Ethanol, dimethylformamide (DMF), or toluene.

-

Temperature : 80–120°C under reflux.

Procedure

-

Dissolve 3-trifluoromethoxybenzaldehyde (1 equiv) and malonic acid (1.2 equiv) in ethanol.

-

Add piperidine (5–10 mol%) and reflux for 6–12 hours.

-

Acidify the mixture with HCl to precipitate the product.

-

Filter and recrystallize from ethanol/water.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Purity | 95–97% |

| Reaction Time | 6–12 hours |

| Temperature | 80–120°C |

Advantages :

Limitations :

-

Requires careful pH control to prevent decarboxylation.

Perkin Reaction with Acetic Anhydride

The Perkin reaction involves the condensation of 3-trifluoromethoxybenzaldehyde with acetic anhydride in the presence of a weak base. While less commonly used for fluorinated compounds, it offers an alternative route.

Reaction Conditions

-

Catalysts : Sodium acetate or potassium carbonate.

-

Solvents : Acetic anhydride (neat conditions).

-

Temperature : 150–180°C.

Procedure

-

Heat 3-trifluoromethoxybenzaldehyde (1 equiv) with acetic anhydride (3 equiv) and sodium acetate (0.1 equiv) at 160°C for 5 hours.

-

Cool the mixture, hydrolyze with water, and extract with ethyl acetate.

-

Concentrate and recrystallize from hexane.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Purity | 90–93% |

| Reaction Time | 5–8 hours |

| Temperature | 150–180°C |

Advantages :

-

No specialized catalysts required.

Limitations :

-

Low yield due to competing side reactions at high temperatures.

Comparative Analysis of Methods

Industrial-Scale Optimization Strategies

Catalyst Recycling

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the propenoic acid moiety to an alcohol or alkane.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(Trifluoromethoxy)cinnamic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating inflammation and cancer. The trifluoromethoxy group enhances the compound's biological activity and solubility, making it an attractive candidate for drug development.

Case Study: Cinacalcet Synthesis

One notable application is in the synthesis of cinacalcet, a medication used to treat secondary hyperparathyroidism. The incorporation of 3-(trifluoromethoxy)cinnamic acid into the synthetic pathway improves yield and efficiency due to its favorable reactivity profile .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, 3-(trifluoromethoxy)cinnamic acid is utilized in formulating agrochemicals. Its unique properties contribute to effective pest control and enhanced plant growth regulation. The trifluoromethoxy group not only increases the stability of these formulations but also improves their efficacy in field applications .

Data Table: Agrochemical Efficacy

| Agrochemical Type | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicides | Glyphosate | 20% |

| Insecticides | Imidacloprid | 15% |

| Fungicides | Azoxystrobin | 25% |

Material Science

Development of Advanced Materials

The compound is explored for potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its thermal and chemical resistance properties make it suitable for applications requiring durability under harsh conditions .

Case Study: Polymer Coatings

Research indicates that incorporating 3-(trifluoromethoxy)cinnamic acid into polymer matrices enhances their mechanical properties and thermal stability. This has implications for industries requiring high-performance materials, such as aerospace and automotive .

Research in Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 3-(trifluoromethoxy)cinnamic acid serves as a valuable building block, allowing chemists to create complex molecules efficiently. Its unique structure facilitates diverse reactions that are beneficial in synthetic pathways .

Data Table: Reaction Types

| Reaction Type | Description | Yield Improvement (%) |

|---|---|---|

| Cross-Coupling | Formation of biaryl compounds | 30% |

| Michael Addition | Addition to α,β-unsaturated carbonyls | 25% |

| Aldol Reaction | Formation of β-hydroxy carbonyls | 20% |

Environmental Studies

Impact Assessment of Fluorinated Compounds

The environmental impact of fluorinated compounds is an area of active research. Studies involving 3-(trifluoromethoxy)cinnamic acid focus on its degradation behavior in ecosystems and its potential effects on environmental health .

Case Study: Biodegradation Studies

Research has demonstrated that while fluorinated compounds are generally resistant to biodegradation, certain microbial strains can metabolize 3-(trifluoromethoxy)cinnamic acid effectively. This finding is crucial for understanding the environmental fate of fluorinated chemicals .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3-(Trifluoromethoxy)cinnamic Acid and Analogues

(a) Antioxidant Activity

- Cinnamic acid derivatives : 3,4-Dihydroxycinnamic acid exhibits strong free radical scavenging (IC₅₀: 24.5 µg/mL) and reducing power .

- Trifluoromethyl derivatives: 3-(Trifluoromethyl)cinnamic acid enhances gastric emptying (73.8% vs.

Market and Commercial Availability

- 3-(Trifluoromethoxy)cinnamic acid : Available from suppliers like Shanghai PI Chemicals (98% purity) and JRD Fluorochemicals (96% purity) at premium prices .

- 3-(Trifluoromethyl)cinnamic acid : Dominates the fluorinated cinnamic acid market, driven by applications in drug synthesis and agrochemicals .

Biological Activity

3-(Trifluoromethoxy)cinnamic acid is an organic compound characterized by the trifluoromethoxy group attached to a phenyl ring, which is further linked to a propenoic acid moiety. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for 3-(Trifluoromethoxy)cinnamic acid is . The presence of the trifluoromethoxy group enhances its lipophilicity, impacting its biological properties and interactions within biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(Trifluoromethoxy)cinnamic acid. It has shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Mycobacterium smegmatis

In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against resistant strains, indicating strong antibacterial potential . The mechanism of action appears to involve inhibition of bacterial respiration and interference with enzymatic functions crucial for bacterial survival.

Anticancer Properties

Research into the anticancer properties of 3-(Trifluoromethoxy)cinnamic acid has revealed promising results. Studies indicate that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, a derivative of this compound showed an IC50 value of 5.33 µM against the A549 lung cancer cell line, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of 3-(Trifluoromethoxy)cinnamic acid can be influenced by structural modifications. SAR studies have indicated that the presence of trifluoromethyl groups can enhance activity compared to other substitutions on the cinnamic acid backbone. For example, compounds with multiple methoxy groups or different halogen substitutions have shown varied levels of activity against microbial and cancer cell lines .

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 3-(Trifluoromethoxy)cinnamic acid | Antibacterial | 0.15 - 5.57 | Effective against MRSA |

| Ester derivative S5 | Antitumor | 5.33 | Low toxicity on normal cells |

| Trans-cinnamic acid analogs | Growth inhibition | 38.9% inhibition at 1 mM | Enhanced activity compared to parent compound |

The mechanism by which 3-(Trifluoromethoxy)cinnamic acid exerts its biological effects involves several pathways:

- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethoxy group allows better penetration into cell membranes.

- Enzyme Interaction : Once inside the cell, it can modulate the activity of various enzymes and receptors, influencing metabolic pathways.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study assessing various derivatives of cinnamic acid, researchers found that 3-(Trifluoromethoxy)cinnamic acid exhibited superior antibacterial properties compared to its analogs. The study involved testing against both standard and resistant strains, confirming its potential as a lead compound for antibiotic development .

Cancer Cell Line Research

Another significant study focused on the anticancer effects of this compound on various human cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(trifluoromethoxy)cinnamic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using trifluoromethoxy-substituted phenylboronic acids or through condensation reactions involving trifluoromethoxybenzaldehyde derivatives. Purity verification requires HPLC with UV detection (λ ~260 nm) and NMR spectroscopy (e.g., NMR for trifluoromethoxy group confirmation) . Recrystallization from ethanol/water mixtures (1:3 v/v) is effective for isolating high-purity crystals (>95%), as demonstrated for structurally similar cinnamic acid derivatives .

Q. How does the trifluoromethoxy group influence the compound’s solubility in common solvents?

- Methodological Answer : The trifluoromethoxy substituent increases hydrophobicity, reducing solubility in polar solvents like water. Solubility screening in methanol, ethanol, and acetonitrile at 298–313 K (via gravimetric analysis) is recommended. For example, trans-cinnamic acid derivatives show solubility trends of methanol > ethanol > acetonitrile, with temperature-dependent increases of 20–30% at 313 K .

Q. What spectroscopic techniques are critical for characterizing 3-(trifluoromethoxy)cinnamic acid?

- Methodological Answer : Key techniques include:

- FT-IR : Identification of carboxylic acid O-H stretching (~2500–3300 cm) and C=O stretching (~1680 cm).

- and NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and the trifluoromethoxy group ( NMR δ −58 to −60 ppm).

- LC-MS : Confirmation of molecular ion [M-H] at m/z 231.1 (CHFO) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of 3-(trifluoromethoxy)cinnamic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize bond lengths and angles, such as C4-C3 (1.405 Å) and C3-C4-C11 (119.6°), aligning with experimental crystallographic data for related fluorinated cinnamic acids. HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential, relevant for photochemical applications .

Q. What are the metabolic pathways of 3-(trifluoromethoxy)cinnamic acid in biological systems?

- Methodological Answer : In vitro models (e.g., human liver microsomes) reveal phase I metabolism via hydroxylation at the benzene ring and phase II conjugation (glucuronidation/sulfation). Gut microbiota may reduce the α,β-unsaturated bond, forming dihydro derivatives, as observed for ferulic acid . Metabolite identification requires UPLC-QTOF-MS with negative ionization mode.

Q. How can structural analogs of 3-(trifluoromethoxy)cinnamic acid be designed to enhance bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position to stabilize the carboxylate anion, improving antimicrobial or anti-inflammatory activity. For example, derivatives like 2-nitro-4-[3-(trifluoromethoxy)phenyl]benzoic acid show enhanced enzyme inhibition (IC < 10 µM in COX-2 assays) .

Q. What strategies resolve contradictions in solubility or reactivity data across studies?

- Methodological Answer : Cross-validate results using multiple techniques:

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures (~200–250°C) to rule out solvent impurities.

- X-ray Crystallography : Resolve polymorphism issues affecting solubility, as seen in trans-cinnamic acid .

- Isotopic Labeling : Trace reaction pathways (e.g., -labeling in ester hydrolysis) to clarify kinetic discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.